molecular formula C33H31Br B13657724 4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]

4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]

Cat. No.: B13657724
M. Wt: 507.5 g/mol
InChI Key: SUVOJNFHZCSQGA-UHFFFAOYSA-N
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Description

4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] is an organic compound characterized by its large molecular structure and unique aromatic ring configuration. This compound is typically a white to pale yellow solid and is known for its stability and distinctive photophysical properties .

Chemical Reactions Analysis

4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] primarily involves its interaction with light and other electromagnetic radiation. The compound’s large aromatic system allows it to absorb and emit light efficiently, making it useful in photophysical applications. The molecular targets and pathways are largely related to its role in electronic and optical devices .

Comparison with Similar Compounds

4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] can be compared with other similar compounds such as:

4’-Bromo-2,7-di-tert-butyl-9,9’-spirobi[fluorene] stands out due to its unique spirobi[fluorene] core, which imparts specific stability and photophysical characteristics not found in the other compounds.

Properties

Molecular Formula

C33H31Br

Molecular Weight

507.5 g/mol

IUPAC Name

4-bromo-2',7'-ditert-butyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C33H31Br/c1-31(2,3)20-14-16-22-23-17-15-21(32(4,5)6)19-28(23)33(27(22)18-20)25-11-8-7-10-24(25)30-26(33)12-9-13-29(30)34/h7-19H,1-6H3

InChI Key

SUVOJNFHZCSQGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=C(C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br)C=C(C=C3)C(C)(C)C

Origin of Product

United States

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